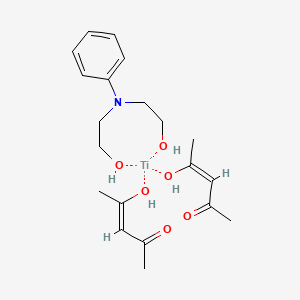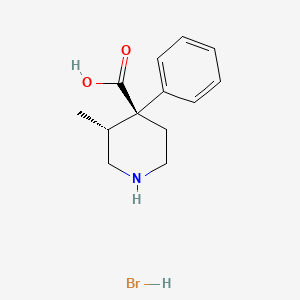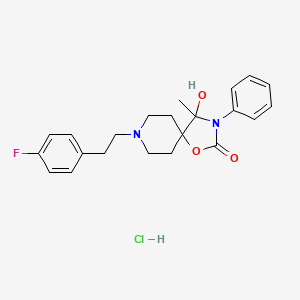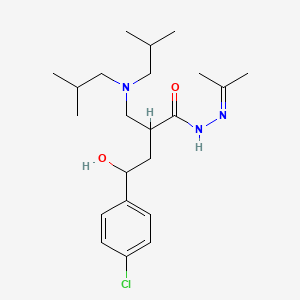
Benzenebutanoic acid, alpha-((bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxy-, (1-methylethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanoic acid, alpha-((bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxy-, (1-methylethylidene)hydrazide is a complex organic compound with the molecular formula C22-H36-Cl-N3-O2 and a molecular weight of 410.06 . This compound is known for its unique chemical structure, which includes a benzenebutanoic acid backbone with various functional groups attached, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Benzenebutanoic acid, alpha-((bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxy-, (1-methylethylidene)hydrazide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzenebutanoic acid backbone, followed by the introduction of the bis(2-methylpropyl)amino group, the 4-chloro substituent, and the gamma-hydroxy group. The final step involves the addition of the (1-methylethylidene)hydrazide group. Industrial production methods may vary, but they generally involve similar steps with optimizations for large-scale production .
Chemical Reactions Analysis
Benzenebutanoic acid, alpha-((bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxy-, (1-methylethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes due to its unique functional groups.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenebutanoic acid, alpha-((bis(2-methylpropyl)amino)methyl)-4-chloro-gamma-hydroxy-, (1-methylethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include:
2,2’-Azobis(2-methylpropionamidine) dihydrochloride: Known for its use as a free radical initiator.
Benzenebutanoic acid derivatives: These compounds share a similar backbone but differ in their functional groups, leading to different chemical and biological properties
Properties
CAS No. |
124500-16-9 |
|---|---|
Molecular Formula |
C22H36ClN3O2 |
Molecular Weight |
410.0 g/mol |
IUPAC Name |
2-[[bis(2-methylpropyl)amino]methyl]-4-(4-chlorophenyl)-4-hydroxy-N-(propan-2-ylideneamino)butanamide |
InChI |
InChI=1S/C22H36ClN3O2/c1-15(2)12-26(13-16(3)4)14-19(22(28)25-24-17(5)6)11-21(27)18-7-9-20(23)10-8-18/h7-10,15-16,19,21,27H,11-14H2,1-6H3,(H,25,28) |
InChI Key |
IDZKSFRPIZJXEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(CC(C1=CC=C(C=C1)Cl)O)C(=O)NN=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



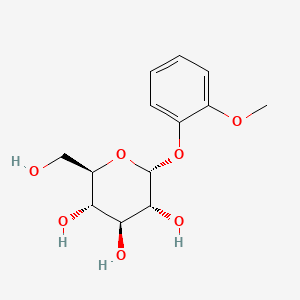
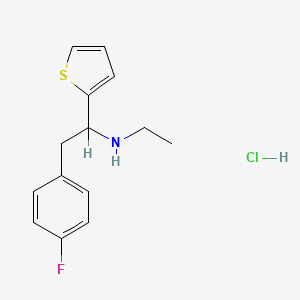

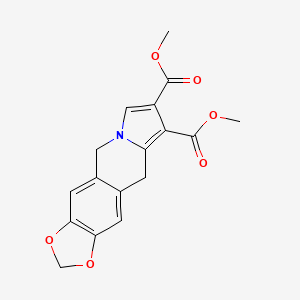

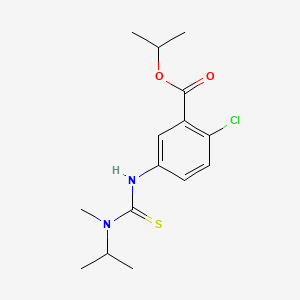

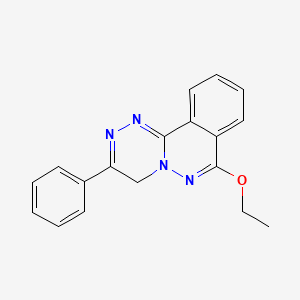
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)

